methyl (2Z)-{4-oxo-2-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1,3-thiazol-5(4H)-ylidene}ethanoate
Description
Methyl (2Z)-{4-oxo-2-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1,3-thiazol-5(4H)-ylidene}ethanoate is a heterocyclic compound featuring a thiazole core fused with hydrazinylidene and indole-derived moieties. Its structure includes:
- A thiazol-5(4H)-one ring system, which is a five-membered heterocycle containing sulfur and nitrogen.
- A methyl ethanoate substituent, contributing to lipophilicity and reactivity in esterification or hydrolysis reactions.
Its synthesis likely involves condensation reactions between thiazolidinone precursors and indole-hydrazine derivatives, analogous to methods described for structurally related compounds .
Crystallographic analysis (e.g., via SHELX or ORTEP software) reveals a monoclinic crystal system (space group P2₁/c) for analogs, with lattice parameters such as a = 8.3713 Å, b = 21.568 Å, and c = 21.591 Å . These data highlight planar geometry in the thiazole-indole system, critical for π-π stacking interactions in solid-state packing .
Properties
Molecular Formula |
C14H10N4O4S |
|---|---|
Molecular Weight |
330.32 g/mol |
IUPAC Name |
methyl (2Z)-2-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-oxo-1,3-thiazol-5-ylidene]acetate |
InChI |
InChI=1S/C14H10N4O4S/c1-22-10(19)6-9-12(20)16-14(23-9)18-17-11-7-4-2-3-5-8(7)15-13(11)21/h2-6,15,21H,1H3/b9-6-,18-17? |
InChI Key |
XBSXZBQXIYOLDW-DAKPMXLASA-N |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)N=C(S1)N=NC2=C(NC3=CC=CC=C32)O |
Canonical SMILES |
COC(=O)C=C1C(=O)N=C(S1)N=NC2=C(NC3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-{4-oxo-2-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1,3-thiazol-5(4H)-ylidene}ethanoate typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Thiazole Ring Formation: The thiazole ring can be constructed via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Hydrazone Formation: The hydrazone linkage is formed by reacting the indole derivative with hydrazine or its derivatives.
Final Coupling: The final step involves coupling the hydrazone intermediate with the thiazole derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-{4-oxo-2-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1,3-thiazol-5(4H)-ylidene}ethanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce hydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound might be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological targets can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its structural features might be optimized to enhance its pharmacological properties.
Industry
In the industry, the compound might find applications in the development of new materials, such as polymers or dyes, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-{4-oxo-2-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1,3-thiazol-5(4H)-ylidene}ethanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Thiazole Derivatives
The target compound shares key motifs with the following analogs:
Key Observations :
- Electronic Effects : The indol-3-ylidene group in the target compound enhances electron delocalization compared to phenyl or alkyl substituents in analogs .
- Bioactivity Potential: Thiazole-triazol hybrids (e.g., ) exhibit antimicrobial activity, suggesting the target compound’s indole-thiazole system may similarly interact with biological targets.
- Synthetic Complexity : The target compound’s hydrazinylidene-indole moiety requires precise regioselective synthesis, contrasting with simpler phenyl-substituted analogs .
Functional Group Impact on Physicochemical Properties
- Ester vs. Carboxylic Acid: The methyl ethanoate group in the target compound increases membrane permeability compared to carboxylic acid derivatives (e.g., ), which may ionize at physiological pH.
- Hydrazinylidene vs.
Crystallographic and Thermodynamic Data
Comparative crystallographic parameters:
The target analog’s elongated b and c axes suggest a layered packing structure, whereas fused-ring systems (e.g., ) may exhibit denser packing due to planar rigidity.
Research Findings and Implications
- Synthesis: Analogous compounds (e.g., ) are synthesized via base-catalyzed condensations (e.g., sodium ethoxide in ethanol), suggesting similar routes for the target compound.
- Stability: The indole-thiazole system’s conjugation likely improves thermal stability over non-aromatic analogs, as seen in related heterocycles .
Biological Activity
Methyl (2Z)-{4-oxo-2-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1,3-thiazol-5(4H)-ylidene}ethanoate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, and presents relevant research findings.
Chemical Structure and Properties
The compound belongs to the thiazole family, which is known for its diverse pharmacological properties. The thiazole ring is a crucial pharmacophore that contributes to the biological activity of various derivatives. The specific structure of this compound includes:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Hydrazone linkage : A feature that enhances biological activity through potential interactions with biological targets.
Molecular Formula
The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiazole derivatives against a range of bacterial strains and fungi. Key findings include:
| Microorganism | MIC (μg/mL) | Reference Drug MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.4 - 0.8 | 2 (Ciprofloxacin) |
| Escherichia coli | 0.4 - 1.6 | 1 (Ciprofloxacin) |
| Candida albicans | 3.92 - 4.01 | 8 (Fluconazole) |
| Aspergillus niger | 4.01 - 4.23 | 8 (Fluconazole) |
These results indicate that this compound may possess comparable or superior antimicrobial activity compared to established drugs.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : Studies have indicated that thiazole derivatives can inhibit the growth of cancer cell lines by inducing apoptosis.
- Mechanistic Insights : The presence of the hydrazone moiety is believed to enhance the interaction with DNA or other cellular targets, leading to increased cytotoxicity against cancer cells.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Research suggests that:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic ring enhances antimicrobial activity.
- Lipophilicity : Increasing lipophilicity through structural modifications can improve cell membrane permeability and bioavailability.
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated a series of thiazole derivatives against multiple bacterial strains and fungi. The results demonstrated that specific substitutions on the thiazole ring significantly impacted antimicrobial efficacy.
Case Study 2: Anticancer Screening
Another study focused on the anticancer properties of thiazole-based compounds in vitro using various cancer cell lines. The findings revealed that certain derivatives exhibited potent activity against breast cancer cells, suggesting a pathway for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
